molecular formula C23H29BrN2O4 B4573862 N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide

Cat. No.: B4573862
M. Wt: 477.4 g/mol
InChI Key: KVPRYXZGVSKCSR-UHFFFAOYSA-N
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Description

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H29BrN2O4 and its molecular weight is 477.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.13107 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the area of synthesis and characterization of complex organic molecules often focuses on developing new compounds with potential therapeutic applications. For example, the study on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives outlines a methodology for creating compounds with potential anticancer properties. These methodologies involve reactions that could be related to or inform the synthesis of similarly complex molecules like the one you're interested in (Hassan et al., 2014).

Anticancer Evaluation

Another example is the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, highlighting the process of creating and assessing the anticancer activity of novel organic compounds. This research demonstrates the potential for structurally complex molecules to contribute to cancer treatment research (Bekircan et al., 2008).

Application in Solution Phase Library Synthesis

The application of specific reagents for N-protection in solution phase library synthesis as discussed in a study by Bailey et al. (1999) shows the importance of protecting groups in the synthesis of pharmaceuticals. Such methodologies could be relevant to the synthesis or modification of "N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide" for specific scientific applications (Bailey et al., 1999).

Gastrokinetic Activity

Research on novel benzamides as selective and potent gastrokinetic agents offers insights into the design and evaluation of molecules for specific therapeutic effects. Such studies contribute to our understanding of how molecular modifications can influence biological activity and are potentially applicable to a wide range of compounds, including the one mentioned (Kato et al., 1992).

Properties

IUPAC Name

N-[4-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]-2-methoxyphenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29BrN2O4/c1-6-10-30-22-18(24)11-16(12-21(22)29-7-2)14-25-17-8-9-19(20(13-17)28-5)26-23(27)15(3)4/h6,8-9,11-13,15,25H,1,7,10,14H2,2-5H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPRYXZGVSKCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide
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N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide
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N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide
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N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide
Reactant of Route 5
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N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide
Reactant of Route 6
N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-methoxyphenyl)-2-methylpropanamide

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